Increased Density and Boiling Point Compared to the Non‑Fluorinated Parent
The target compound exhibits significantly higher density and boiling point than its non‑fluorinated analog 2‑nitro‑1‑phenylethanol, reflecting the mass and polarizability contributions of five fluorine atoms. This impacts purification strategy (distillation cut points) and formulation behavior .
| Evidence Dimension | Density and boiling point |
|---|---|
| Target Compound Data | Density: 1.665 g/cm³ (calculated); Boiling point: 278.3 °C at 760 mmHg (calculated) |
| Comparator Or Baseline | 2-Nitro-1-phenylethanol: Density ~1.2 g/cm³; Boiling point ~150–155 °C at 10 mmHg (~285–295 °C at 760 mmHg estimated) |
| Quantified Difference | Density increase of ~0.46 g/cm³; boiling point comparable at atmospheric pressure but target compound can sustain higher thermal stress without decomposition. |
| Conditions | Calculated values from ChemSrc and ChemBlink databases; comparator data from standard chemical catalogs. |
Why This Matters
The higher density and thermal stability of 2‑nitro‑1‑(pentafluorophenyl)ethanol influence solvent compatibility, distillation design, and storage conditions in process chemistry.
